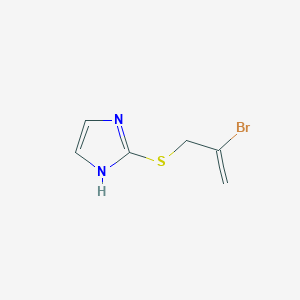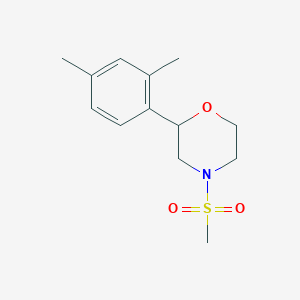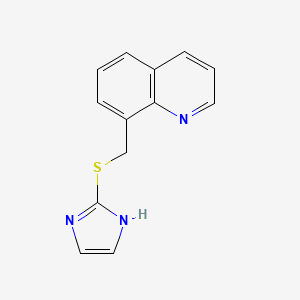![molecular formula C10H16ClN3O B7591925 2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B7591925.png)
2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1). The CRF system plays a critical role in the regulation of stress responses, and dysregulation of this system has been implicated in the development of anxiety and mood disorders. CP-154,526 has been extensively studied as a potential therapeutic agent for these disorders, as well as for other conditions such as addiction and pain.
作用機序
2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol acts as a competitive antagonist of the CRF1 receptor, blocking the binding of CRF and preventing downstream signaling pathways. The CRF system is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a key role in the stress response. By blocking CRF1, 2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol can modulate the HPA axis and reduce the physiological and behavioral responses to stress.
Biochemical and physiological effects:
2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol has been shown to have a number of biochemical and physiological effects in animal models. It has been found to reduce anxiety-like behavior and increase exploratory behavior, as well as to increase social interaction and reduce aggression. 2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol has also been shown to reduce drug-seeking behavior and withdrawal symptoms in addiction models, as well as to reduce pain sensitivity in animal models of pain.
実験室実験の利点と制限
One advantage of 2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol is its high selectivity for the CRF1 receptor, which allows for specific modulation of the CRF system without affecting other neurotransmitter systems. However, one limitation is that 2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol has a relatively short half-life and requires frequent dosing in animal studies. Additionally, the effects of 2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol may vary depending on the species and strain of animal used, as well as the specific experimental paradigm.
将来の方向性
There are several potential future directions for research on 2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol. One area of interest is the development of more potent and selective CRF1 antagonists, which could have improved therapeutic potential for anxiety, mood, and addiction disorders. Another direction is the investigation of the role of CRF in other physiological and pathological processes, such as inflammation and immune function. Finally, there is interest in exploring the potential of 2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol as a tool for understanding the neural circuits and molecular mechanisms underlying stress-related disorders.
合成法
2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol can be synthesized using a multi-step process involving the reaction of 6-chloropyrazine-2-carboxylic acid with 4-methylpentan-1-ol in the presence of various reagents and catalysts. The final product is obtained through purification and isolation steps.
科学的研究の応用
2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol has been widely used in scientific research to investigate the role of the CRF system in various physiological and pathological processes. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as to reduce drug-seeking behavior and withdrawal symptoms in addiction models. 2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol has also been studied in the context of pain management, as CRF has been implicated in the modulation of pain perception.
特性
IUPAC Name |
2-[(6-chloropyrazin-2-yl)amino]-4-methylpentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3O/c1-7(2)3-8(6-15)13-10-5-12-4-9(11)14-10/h4-5,7-8,15H,3,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFWWKJFGBYPDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)NC1=CN=CC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,4-Difluorophenyl)methyl]-4-methylpyrazole](/img/structure/B7591846.png)

![1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole](/img/structure/B7591866.png)



![1-Methyl-6-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolo[2,3-c]pyridin-7-one](/img/structure/B7591879.png)


![4-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7591894.png)
![1-(1-Methylimidazol-4-yl)sulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7591895.png)
![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7591902.png)
![1-Pyridin-3-ylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7591915.png)
![2-[1-(4-Chloro-3,5-dimethylphenoxy)ethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7591918.png)